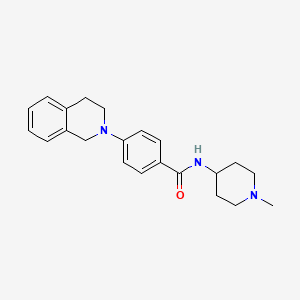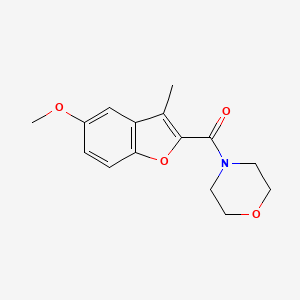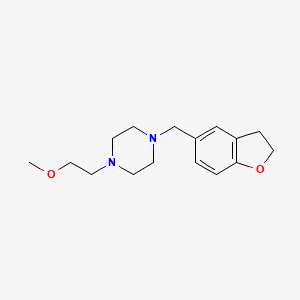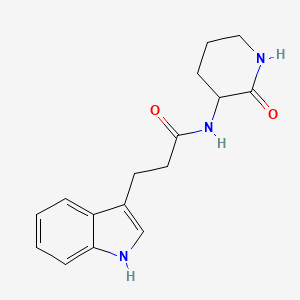
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that has been widely studied in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide involves its binding to the dopamine D2 receptor. This binding inhibits the activity of dopamine in the brain, which is responsible for the regulation of various neurological processes, including mood, movement, and motivation. By blocking the activity of dopamine, this compound can help to alleviate the symptoms of neurological disorders that are associated with dopamine dysregulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide are still being studied. However, preliminary research has suggested that this compound may have a range of effects on various biochemical and physiological processes in the body, including the regulation of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide in lab experiments is its high specificity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine dysregulation on various neurological processes in a controlled manner. However, one of the main limitations of using this compound in lab experiments is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide. One potential direction is the development of more specific and potent dopamine D2 receptor antagonists for the treatment of neurological disorders. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with 1-methyl-4-piperidone to form 4-(4-fluorophenyl)-3,4-dihydro-2H-isoquinolin-1-one. This intermediate product is then reacted with 4-aminobenzamide in the presence of a reducing agent to yield the final product.
Applications De Recherche Scientifique
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide has been extensively studied in scientific research for its potential applications in various fields. One of the most promising applications of this compound is in the field of neuropharmacology, where it has been found to have potential as a dopamine D2 receptor antagonist. This property makes it a potential candidate for the treatment of various neurological disorders, including schizophrenia and Parkinson's disease.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-24-13-11-20(12-14-24)23-22(26)18-6-8-21(9-7-18)25-15-10-17-4-2-3-5-19(17)16-25/h2-9,20H,10-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXWHJOSUXDECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7544909.png)



![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)

![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)


![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)


